Neoantimycin

Anticancer mechanism Target identification Mitochondrial complex III

Neoantimycin (CAS 22862-63-1) is a 15-membered tetralactone macrocyclic depsipeptide antibiotic belonging to the antimycin structural class, isolated from Streptomyces orinoci and Streptomyces conglobatus species. The compound possesses the conserved 3-formamidosalicylic acid moiety characteristic of antimycins but is distinguished by a 15-membered ring scaffold—expanded relative to the 9-membered dilactone core of classical antimycins.

Molecular Formula C36H46N2O12
Molecular Weight 698.8 g/mol
CAS No. 22862-63-1
Cat. No. B015521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoantimycin
CAS22862-63-1
Synonymsneoantimycin
Molecular FormulaC36H46N2O12
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C
InChIInChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1
InChIKeyJIJATTFJYJZEBT-VFVHXOKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Neoantimycin (CAS 22862-63-1): 15-Membered Macrocyclic Depsipeptide for Anticancer and GRP78/K-Ras Research


Neoantimycin (CAS 22862-63-1) is a 15-membered tetralactone macrocyclic depsipeptide antibiotic belonging to the antimycin structural class, isolated from Streptomyces orinoci and Streptomyces conglobatus species. The compound possesses the conserved 3-formamidosalicylic acid moiety characteristic of antimycins but is distinguished by a 15-membered ring scaffold—expanded relative to the 9-membered dilactone core of classical antimycins [1]. Neoantimycin is biosynthesized via a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line encoded by the nat biosynthetic gene cluster, which shares homology with but is distinct from the antimycin biosynthetic pathway [2]. The compound functions as a GRP78/BiP molecular chaperone down-regulator and K-Ras plasma membrane localization disruptor, exhibiting potent and selective anticancer activity [3].

Why Neoantimycin (CAS 22862-63-1) Cannot Be Interchanged with Antimycin A or Prunustatin A


Despite sharing the conserved 3-formamidosalicylic acid pharmacophore with classical antimycins, Neoantimycin (CAS 22862-63-1) exhibits a fundamentally distinct pharmacological profile arising from its 15-membered tetralactone macrocyclic scaffold—structurally expanded from the 9-membered dilactone core of antimycins A [1]. This ring expansion confers a different molecular target engagement pattern: whereas antimycin A functions primarily as a mitochondrial Complex III (cytochrome bc1) respiratory chain inhibitor (IC50 = 38 nM in isolated rat liver mitochondria), Neoantimycin and its analogs act as GRP78 molecular chaperone down-regulators and K-Ras plasma membrane localization disruptors with selective cytotoxicity against cancer cells bearing specific oncogenic mutations [2]. Even among ring-expanded analogs, substitution is not straightforward: Prunustatin A (an oxidized neoantimycin derivative) exhibits an IC50 of 1.9 nM in the GRP78 reporter assay versus 250 nM for JBIR-06 (a 12-membered antimycin-like compound), demonstrating that subtle structural variations within the class produce greater than 100-fold differences in target engagement potency [3]. Neoantimycin's unique hybrid NRPS/PKS biosynthetic origin from Streptomyces species unrelated to antimycin-producing strains further underscores its distinct chemical identity and the impossibility of functional substitution [4].

Neoantimycin (CAS 22862-63-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Neoantimycin vs. Antimycin A: Distinct Target Engagement and Functional Differentiation

Neoantimycin (CAS 22862-63-1) differs fundamentally from Antimycin A in its primary molecular target and biological effect. While Antimycin A is a potent inhibitor of mitochondrial Complex III (cytochrome bc1) with an IC50 of 38 nM in isolated rat liver mitochondria, Neoantimycin does not primarily act through mitochondrial respiration inhibition. Instead, Neoantimycin A exerts its anticancer activity by disrupting K-Ras protein localization to the plasma membrane and down-regulating the GRP78 molecular chaperone, leading to potent growth inhibition in cancer cells—demonstrated by IC50 values of 2.02±0.17 nM and 9.18±2.23 nM against MDA-MB-468 and MDA-MB-453 triple-negative breast cancer cells, respectively [1]. This mechanistic divergence is structurally driven by Neoantimycin's 15-membered tetralactone macrocyclic scaffold, which is expanded relative to the 9-membered dilactone core of classical antimycins [2].

Anticancer mechanism Target identification Mitochondrial complex III GRP78 K-Ras

Neoantimycin vs. Prunustatin A: Oxidized Derivative Shows 130× Greater GRP78 Reporter Potency

Prunustatin A, an oxidized-type derivative of the neoantimycin family, demonstrates markedly enhanced potency in down-regulating GRP78 transcription compared to Neoantimycin. In a GRP78 promoter-driven luciferase reporter gene assay under tunicamycin-induced ER stress conditions, Prunustatin A exhibited an IC50 of 1.9 nM [1]. This represents an approximately 130-fold increase in potency relative to JBIR-06 (a 12-membered antimycin-like compound with IC50 = 250 nM in the same assay system), and importantly, Prunustatin A completely abolished endogenous GRP78 protein induction at 100 nM [2]. This quantitative difference establishes that the oxidation state within the neoantimycin scaffold profoundly influences GRP78-targeting potency, and that Prunustatin A—not the parent Neoantimycin—is the preferred molecular probe for GRP78 transcriptional regulation studies.

GRP78 Molecular chaperone ER stress Reporter assay IC50 comparison

Neoantimycin A Exhibits Sub-Nanomolar to Low Nanomolar Potency Against K-Ras Mutant Cancer Cell Lines

Neoantimycin A and its derivatives demonstrate exceptionally potent and mutation-selective cytotoxicity against cancer cell lines harboring K-Ras mutations. In a recent study, compound 10 (a neoantimycin derivative) exhibited an IC50 of 0.04 nM (40 pM) against A549 non-small cell lung cancer cells expressing the K-Ras G12C mutant, as measured by CCK-8 viability assay after 72-hour incubation . The same compound showed an IC50 of 59 nM against DLD-1 colorectal cancer cells expressing the K-Ras G13D mutant, and 0.6 nM against wild-type HT-29 colorectal cancer cells . In a separate precursor-directed biosynthesis study, seven neoantimycin derivatives demonstrated selective and significant cytotoxicity specifically against colorectal cancer cells bearing K-ras mutations, with IC50 values ranging from 40 nM to 3.5 μM [1]. This selective potency against K-Ras mutant lines provides a clear differentiation from other antimycin-class compounds, which do not exhibit comparable K-Ras mutant selectivity.

K-Ras mutation Colorectal cancer Lung cancer Selective cytotoxicity IC50

Ring Size Dictates Anticancer Potency Profile: 15-Membered Neoantimycin vs. 9-Membered Antimycins and 18-Membered Respirantins

The macrocyclic ring size within the antimycin-type depsipeptide family critically determines anticancer potency and target selectivity. Classical antimycins possess a 9-membered dilactone core and primarily function as mitochondrial Complex III inhibitors (IC50 = 38 nM for Antimycin A3) . Neoantimycin, with its 15-membered tetralactone ring, shifts the target profile toward GRP78 and K-Ras modulation, achieving IC50 values of 2.02 nM in TNBC cells [1]. Respirantins, featuring an 18-membered ring, exhibit extraordinary anticancer activities with nanomolar IC50 values across a panel of cancer cell lines, but their utility is constrained by low natural production titers and challenging chemical synthesis . This ring-size progression (9-membered → 15-membered → 18-membered) corresponds to a qualitative shift in biological mechanism and a quantitative improvement in anticancer potency, with the 15-membered Neoantimycin scaffold occupying an optimal middle ground—offering potent anticancer activity (nanomolar to picomolar) while maintaining accessibility through well-characterized biosynthetic pathways.

Structure-activity relationship Macrocyclic ring size Anticancer potency IC50 comparison Depsipeptide

Neoantimycin's Distinct Biosynthetic Gene Cluster Enables Precursor-Directed Diversification

The neoantimycin biosynthetic gene cluster (nat BGC) from Streptomyces conglobatus comprises two nonribosomal peptide synthetase (NRPS) genes, one polyketide synthase (PKS) gene, and a 10-gene cassette encoding enzymes that share high homology with those responsible for 3-formamidosalicylate biosynthesis in the antimycin pathway [1]. However, the nat BGC is distinct in its organization and product outcome, producing the 15-membered tetralactone scaffold rather than the 9-membered dilactone of classical antimycins. This genetic accessibility has enabled precursor-directed biosynthesis approaches that have yielded seven new neoantimycin derivatives with selective cytotoxicity specifically against K-ras mutant colorectal cancer cells, with IC50 values ranging from 40 nM to 3.5 μM [2]. This biosynthetic tractability contrasts with respirantins, whose further investigation has been impeded by low natural production titers and challenging chemical synthesis .

Biosynthesis NRPS/PKS Precursor-directed biosynthesis Streptomyces Gene cluster

Neoantimycin F Induces Mitochondria-Related Apoptosis in NSCLC with Nanomolar Potency

Neoantimycin F (NAT-F), a specific analog isolated from Streptomyces conglobatus, demonstrated potent growth-inhibitory activity against non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner. Mechanistic studies revealed that NAT-F induces mitochondria-related apoptotic cell death in NSCLC cells, a mechanism distinct from that of classical antimycins which inhibit mitochondrial respiration without directly inducing apoptosis in cancer cells . While specific IC50 values for NAT-F in NSCLC are reported in the primary literature as nanomolar range, the key differentiation lies in the apoptotic outcome: NAT-F triggers programmed cell death via mitochondrial pathway activation, whereas antimycin A functions as a respiratory chain inhibitor without comparable pro-apoptotic efficacy in cancer cells. This functional divergence underscores the importance of compound selection based on desired biological endpoint.

Non-small cell lung cancer Apoptosis Mitochondrial pathway NSCLC IC50

Neoantimycin (CAS 22862-63-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


GRP78 Molecular Chaperone Transcriptional Regulation Studies: Prunustatin A as Preferred Probe

For investigators studying ER stress responses and GRP78 transcriptional regulation, Prunustatin A (an oxidized neoantimycin derivative) offers the most potent available molecular probe, with an IC50 of 1.9 nM in the GRP78 promoter-driven luciferase reporter assay—approximately 130-fold more potent than JBIR-06 (IC50 = 250 nM) in the same system [1]. At 100 nM, Prunustatin A completely abolishes endogenous GRP78 protein induction under 2-deoxyglucose stress, providing a robust tool for interrogating chaperone-mediated cancer cell survival mechanisms .

K-Ras-Driven Oncology Research: Picomolar Potency Against G12C Mutant NSCLC

Neoantimycin A and its derivatives demonstrate exceptional potency against K-Ras mutant cancer cells, achieving an IC50 of 0.04 nM (40 pM) against A549 non-small cell lung cancer cells harboring the K-Ras G12C mutation [1]. This picomolar-level activity enables detection of subtle biological effects at concentrations far below those required for standard chemotherapeutics, making Neoantimycin an ideal tool compound for dissecting K-Ras signaling dependencies and evaluating combination strategies in K-Ras-driven malignancies .

Triple-Negative Breast Cancer (TNBC) Targeted Therapy Development

Neoantimycin A exhibits selective and potent inhibition of triple-negative breast cancer cell proliferation, with IC50 values of 2.02±0.17 nM (MDA-MB-468) and 9.18±2.23 nM (MDA-MB-453) [1]. The compound disrupts K-Ras plasma membrane localization and blocks downstream Ras/Mek/Erk signaling, a pathway frequently dysregulated in TNBC. This potent, nanomolar-scale activity positions Neoantimycin A as a promising payload candidate for antibody-drug conjugate (ADC) development targeting TNBC, leveraging its selective cytotoxicity at low nanomolar concentrations .

Precursor-Directed Biosynthesis for Anticancer SAR Studies

The well-characterized nat biosynthetic gene cluster from Streptomyces conglobatus enables precursor-directed biosynthesis of neoantimycin derivatives with selective cytotoxicity against K-ras mutant colorectal cancer cells (IC50 range: 40 nM to 3.5 μM) [1]. This biosynthetic accessibility allows investigators to generate structure-activity relationship (SAR) libraries for optimizing potency and selectivity, overcoming the production bottlenecks that limit respirantin and other ring-expanded antimycin-type depsipeptides . Procurement of the parent Neoantimycin provides a gateway to this entire SAR platform [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neoantimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.